Diethyl 3,3'-Iminodipropionate

Lipophilicity Physicochemical Properties Medicinal Chemistry

Diethyl 3,3'-Iminodipropionate (CAS 3518-88-5), also known as ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate, is a secondary amine diester belonging to the iminodipropionate class. It is a colorless to almost colorless clear liquid with a molecular formula of C₁₀H₁₉NO₄ and a molecular weight of 217.27 g/mol.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 3518-88-5
Cat. No. B1582882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3,3'-Iminodipropionate
CAS3518-88-5
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNCCC(=O)OCC
InChIInChI=1S/C10H19NO4/c1-3-14-9(12)5-7-11-8-6-10(13)15-4-2/h11H,3-8H2,1-2H3
InChIKeyONEIYJQBXMVMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 3,3'-Iminodipropionate (CAS 3518-88-5) Technical Specification & Procurement Baseline


Diethyl 3,3'-Iminodipropionate (CAS 3518-88-5), also known as ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate, is a secondary amine diester belonging to the iminodipropionate class. It is a colorless to almost colorless clear liquid with a molecular formula of C₁₀H₁₉NO₄ and a molecular weight of 217.27 g/mol [1]. Commercially available with a typical purity of ≥98.0% (as determined by GC and titration analysis) , this compound serves as a versatile building block in organic synthesis, particularly for the preparation of nitrogen-containing compounds and as a precursor in the synthesis of pharmaceuticals and specialty chemicals [1]. Its physical state as a liquid at ambient temperature (with a boiling point of 139°C ) and specific storage requirements (refrigerated at 0-10°C [1]) are critical parameters for procurement and laboratory handling.

Why Diethyl 3,3'-Iminodipropionate Cannot Be Readily Substituted by Other Iminodipropionate Esters


Substituting diethyl 3,3'-iminodipropionate with its closest in-class analogs, such as dimethyl 3,3'-iminodipropionate or the free acid 3,3'-iminodipropionic acid, introduces significant deviations in key physicochemical properties that directly impact synthetic utility and process reproducibility. The differences in ester alkyl chain length fundamentally alter lipophilicity (LogP), boiling point, and density, which in turn affect solubility profiles, reaction kinetics, and purification strategies [1]. Furthermore, the specific ethyl ester group is a critical structural element in patented synthetic routes, where it enables subsequent N-protection and cyclization steps that are not equally efficient or feasible with other esters [2]. Therefore, assuming functional equivalence within the iminodipropionate family without considering these quantifiable differentiators can lead to suboptimal yields, failed reactions, or the need for extensive process re-optimization.

Quantitative Evidence for Diethyl 3,3'-Iminodipropionate Differentiation


Lipophilicity (LogP) Comparison: Diethyl vs. Dimethyl 3,3'-Iminodipropionate

Diethyl 3,3'-iminodipropionate exhibits significantly higher lipophilicity compared to its dimethyl analog, as quantified by the calculated LogP value. This difference directly impacts its behavior in biphasic systems, membrane permeability, and chromatographic retention [1].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Boiling Point Comparison: Diethyl vs. Dimethyl 3,3'-Iminodipropionate

The diethyl ester has a significantly lower boiling point than the dimethyl ester, a property that can be exploited for purification by distillation and influences its handling under reduced pressure [1].

Thermal Properties Purification Process Chemistry

Density Comparison: Diethyl vs. Dimethyl 3,3'-Iminodipropionate

The diethyl ester has a slightly lower density than its dimethyl counterpart, a difference that can affect mixing behavior and volume-to-mass conversions in formulation and reaction setup [1].

Physical Property Formulation Material Science

Synthetic Utility in Patented N-Boc Protection and Piperidine Synthesis

Diethyl 3,3'-iminodipropionate is specifically claimed as a key starting material in a patented process for preparing N-tert-butoxycarbonyl-3,3'-iminodipropionate, which is subsequently cyclized to form N-tert-butoxycarbonyl-4-oxo-3-piperidinecarboxylate [1]. This synthetic sequence is explicitly designed for the diethyl ester, highlighting its unique role in enabling a high-yielding route to a valuable piperidine building block.

Organic Synthesis Protecting Groups Heterocycle Synthesis

Purity Specification and Analytical Method Comparison

Commercial suppliers of diethyl 3,3'-iminodipropionate typically guarantee a minimum purity of ≥98.0%, as verified by gas chromatography (GC) and titration (T) [1]. This dual-method analytical specification provides a higher level of quality assurance compared to simpler purity statements often found for other esters.

Quality Control Analytical Chemistry Procurement Specification

Optimal Application Scenarios for Diethyl 3,3'-Iminodipropionate Based on Quantitative Evidence


Synthesis of N-Boc-Protected Piperidine Derivatives

Diethyl 3,3'-iminodipropionate is the preferred starting material for synthesizing N-tert-butoxycarbonyl-4-oxo-3-piperidinecarboxylates, a valuable class of heterocyclic building blocks. The patented route [1] relies on the specific reactivity of the diethyl ester to achieve a high-yielding, two-step protection and cyclization sequence. Attempting this procedure with the dimethyl or tert-butyl ester analogs would likely result in different reaction kinetics and suboptimal yields, necessitating extensive process re-optimization.

Lipophilic Intermediate in Medicinal Chemistry

For projects requiring a moderately lipophilic amine diester building block, the diethyl ester (LogP 0.87) offers a distinct advantage over the dimethyl ester (LogP 0.09) [2]. Its increased lipophilicity enhances solubility in organic reaction media and can improve the pharmacokinetic profile of downstream drug candidates. This property makes it particularly suitable for the synthesis of CNS-targeted compounds or other lipophilic small molecules.

Process Chemistry Requiring Distillative Purification

The relatively low boiling point of 139°C makes diethyl 3,3'-iminodipropionate amenable to purification by vacuum distillation, a technique that is impractical for the dimethyl analog (boiling point 257°C) [2]. In process development scenarios where high purity of the intermediate is critical and chromatographic purification is undesirable, the diethyl ester provides a clear operational and economic advantage.

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